molecular formula C8H8FN3O4S B7885777 3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid

3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid

Cat. No.: B7885777
M. Wt: 261.23 g/mol
InChI Key: SIWJTAITQJAXHE-UHFFFAOYSA-N
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Description

3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound contains a sulfonamide group that is S-linked to a benzene ring, and it also features a fluorine atom on the benzene ring. The presence of both the sulfonamide and fluorine groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzoic acid with sulfonyl chloride to introduce the sulfonamide group. This is followed by the introduction of the amino(imino)methyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted benzoic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathways and product formation.

Scientific Research Applications

3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency and effectiveness.

Comparison with Similar Compounds

Similar compounds to 3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid include other benzenesulfonamides and fluorinated benzoic acids. Some examples are:

    4-Fluorobenzenesulfonamide: Lacks the amino(imino)methyl group but shares the sulfonamide and fluorine functionalities.

    4-Aminobenzenesulfonamide: Contains an amino group instead of the fluorine atom.

    4-Fluoro-3-nitrobenzoic acid: Features a nitro group instead of the sulfonamide group.

The uniqueness of this compound lies in its combination of the sulfonamide, fluorine, and amino(imino)methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(diaminomethylideneamino)sulfonyl-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O4S/c9-5-2-1-4(7(13)14)3-6(5)17(15,16)12-8(10)11/h1-3H,(H,13,14)(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWJTAITQJAXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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